molecular formula C20H20Cl3N3O2 B13762045 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate CAS No. 7383-51-9

2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate

Cat. No.: B13762045
CAS No.: 7383-51-9
M. Wt: 440.7 g/mol
InChI Key: YIJLNNAGCWRDLZ-UHFFFAOYSA-N
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Description

2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate is a complex organic compound with a unique structure that includes an acrylate group, a diazo group, and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate typically involves multiple steps. The process begins with the preparation of the diazo compound, which is then reacted with an appropriate acrylate precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazenyl)phenyl)amino)ethyl acrylate
  • 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl methacrylate

Uniqueness

Compared to similar compounds, 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

7383-51-9

Molecular Formula

C20H20Cl3N3O2

Molecular Weight

440.7 g/mol

IUPAC Name

2-[N-ethyl-3-methyl-4-[(2,4,5-trichlorophenyl)diazenyl]anilino]ethyl prop-2-enoate

InChI

InChI=1S/C20H20Cl3N3O2/c1-4-20(27)28-9-8-26(5-2)14-6-7-18(13(3)10-14)24-25-19-12-16(22)15(21)11-17(19)23/h4,6-7,10-12H,1,5,8-9H2,2-3H3

InChI Key

YIJLNNAGCWRDLZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C=C)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)Cl)Cl)C

Origin of Product

United States

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